molecular formula C12H9N3O2S B2886670 N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide CAS No. 952818-49-4

N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2886670
CAS No.: 952818-49-4
M. Wt: 259.28
InChI Key: ZBGJYCYYYFEMOW-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and isoxazole. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is chiefly mediated through the suppression of the cyclooxygenase (COX) enzymes .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The electrostatic and dispersion forces were regarded as the dominant factors in stabilizing the crystal packing of similar compounds .

Biochemical Analysis

Biochemical Properties

N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with cyclooxygenase enzymes, where it acts as an inhibitor. This inhibition affects the biosynthesis of prostaglandins, which are involved in inflammation and pain pathways . Additionally, this compound has been shown to interact with mitochondrial proteins such as Bcl-2 and Bax, altering their balance and inducing apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic activity by inducing apoptosis through the activation of caspases and the alteration of mitochondrial protein levels . It also influences cell signaling pathways, particularly those involved in inflammation and apoptosis. Furthermore, this compound affects gene expression by modulating the transcription of genes related to cell survival and death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound interacts with mitochondrial proteins, promoting the release of cytochrome c and the activation of caspases, leading to apoptosis . These interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cyclooxygenase enzymes and prolonged apoptotic effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammation and induces apoptosis without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been observed . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into various metabolites that are excreted through the urine . These metabolic processes influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as inflamed tissues or cancer cells, where it exerts its therapeutic effects . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with mitochondrial proteins to induce apoptosis . Additionally, it may localize to the endoplasmic reticulum and nucleus, influencing protein synthesis and gene expression . These localization patterns are directed by specific targeting signals and post-translational modifications that guide the compound to its sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide typically involves the condensation of 6-amino-benzothiazole with 5-methylisoxazole-3-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(benzo[d]thiazol-2-yl)-2-(4-morpholinyl)acetamide
  • N-(benzo[d]thiazol-2-yl)-2-(4-piperidinyl)acetamide

Uniqueness

N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide is unique due to the presence of both benzothiazole and isoxazole rings, which confer distinct electronic and steric properties.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-7-4-10(15-17-7)12(16)14-8-2-3-9-11(5-8)18-6-13-9/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGJYCYYYFEMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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